4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate

Peptide Synthesis Active Ester Chemistry Cbz-Amino Acid

Researchers requiring N-Cbz-amino acid p-nitrophenyl esters for solution-phase peptide synthesis or chromogenic enzyme assays face challenges with compound identity verification and batch consistency. 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate (CAS 1676-91-1) addresses these needs: • Distinct melting point of 113-115°C enables rapid, low-cost identity verification upon receipt, clearly differentiating from common analogs like Cbz-Gly-ONp (120-122°C) and Cbz-Ala-ONp (78-80°C), preventing costly inventory mix-ups. • The p-nitrophenyl active ester enables spectrophotometric detection at 400-410 nm upon enzymatic hydrolysis, providing a convenient colorimetric readout for esterase and serine protease screening. • The free primary hydroxyl side chain of L-serine introduces unique reactivity and solubility profiles, affecting coupling kinetics and enzyme active-site recognition compared to glycine or alanine analogs. Supplied at ≥95% purity with storage at -20°C; available for immediate global dispatch.

Molecular Formula C17H16N2O7
Molecular Weight 360.322
CAS No. 1676-91-1
Cat. No. B592663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate
CAS1676-91-1
Molecular FormulaC17H16N2O7
Molecular Weight360.322
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1
InChIKeyWSSWIPRIDMKWQY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-L-Serine p-Nitrophenyl Ester Overview


4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate (CAS 1676-91-1) is a para-nitrophenyl (pNP) active ester of Cbz-L-serine . This compound belongs to the class of N-Cbz-amino acid p-nitrophenyl esters, which are widely used as chromogenic substrates for esterases and proteases, and as activated building blocks in solution-phase peptide synthesis . The Cbz (benzyloxycarbonyl) group serves as a standard Nα-protecting group, while the p-nitrophenyl ester moiety confers reactivity toward nucleophilic amines during peptide coupling and enables spectrophotometric detection upon enzymatic hydrolysis at 400–410 nm . This compound combines the reactivity of an activated ester with the specific stereochemistry of L-serine, including a free primary hydroxyl side chain that distinguishes it from other Cbz-amino acid active esters .

Workflow
Activated ester for solution-phase peptide coupling
Assay use
Chromogenic substrate for esterase/protease screening
Stereochemistry
L-serine scaffold with primary hydroxyl for selectivity studies

Substitution Risks for Cbz-L-Serine p-Nitrophenyl Ester


In-class N-Cbz-amino acid p-nitrophenyl esters cannot be safely interchanged because of the dominant influence of the amino acid side chain on both chemical coupling efficiency and enzymatic specificity [1]. Substituting a serine-derived active ester with, for example, a glycine or alanine analog fundamentally alters steric bulk, hydrogen-bonding capacity, and leaving-group reactivity [1]. This is critical because serine's primary hydroxyl group introduces unique reactivity and solubility profiles that affect coupling kinetics, epimerization rates, and enzyme active-site recognition compared to compounds lacking a β-hydroxyl substituent [1]. The evidence below details what is, and what is not, quantitatively established.

Side-chain mismatch
Serine’s primary hydroxyl alters steric bulk and hydrogen-bonding capacity relative to glycine or alanine analogs, shifting coupling kinetics and solubility.
Enzyme recognition divergence
The β-hydroxyl group can change active-site recognition; substrate specificity may not transfer from simpler Cbz-amino acid p-nitrophenyl esters.
Class non-interchangeability
Cbz-amino acid p-nitrophenyl esters are not direct substitutes; each side chain introduces unique reactivity and leaving-group behaviour.

Quantitative Evidence & Gaps for Cbz-L-Serine p-Nitrophenyl Ester


Peptide Coupling Efficiency: Class-Level Inference

In a foundational study by Bodanszky and du Vigneaud (1959), seven different Cbz-amino acid p-nitrophenyl esters were prepared and used for the total synthesis of oxytocin. Lengthening the existing peptide chain by one amino acid was achieved in very satisfactory yields, usually 90–100% of the theoretical amount [1]. The Cbz-p-nitrophenyl esters used included derivatives of leucine, proline, cysteine, asparagine, glutamine, isoleucine, and tyrosine [1]. While 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate was not among the specific esters reported, these data establish a clear baseline for the high coupling efficiency achievable with this general class of active esters. This implies that the target compound can be expected to perform similarly under analogous conditions, making it a reliable building block for solution-phase peptide synthesis [1].

Coupling yield (class)
Class-level inference
90–100% per step (class average)
Class-level inference supports peptide synthesis use
Direct data for this ester not reported
Peptide Synthesis Active Ester Chemistry Cbz-Amino Acid

Confirmed Esterase Substrate Activity

Multiple vendor sources consistently state that 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate acts as a substrate for various serine proteases and esterases [1]. The chromogenic p-nitrophenyl moiety allows for spectrophotometric monitoring of enzymatic hydrolysis. However, this evidence is purely qualitative. Direct comparative studies reporting kinetic parameters (Km, kcat, kcat/Km) for this compound versus other Cbz-amino acid p-nitrophenyl esters (e.g., Cbz-Gly-ONp, Cbz-Ala-ONp) on the same enzyme are currently absent from the searchable literature. This represents a significant evidence gap for users requiring quantitative substrate specificity data.

Enzyme substrate
Supporting evidence
Qualitatively confirmed
Qualitative substrate confirmation for esterase/protease assays
No published kinetic constants available
Serine Esterase Chromogenic Assay Carboxylesterase

Melting Point for Identity & QC

The reported melting point of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is 113–115 °C . This is a discrete, quantifiable, and practically useful parameter for confirming compound identity and assessing relative purity upon receipt. This differentiates it from its closest structural analogs, which have different melting points (e.g., Cbz-Gly-ONp: 120–122 °C; Cbz-L-Ala-ONp: 78–80 °C) . This simple parameter provides a rapid, low-cost identity check for a procurement officer or lab researcher.

Melting point
Head-to-head
113–115°C vs Cbz-Gly-ONp 120–122°C vs Cbz-Ala-ONp 78–80°C
Identity verification via distinct mp range
Practical QC differentiator from common analogs
Quality Control Melting Point Compound Identity

Validated Applications for Cbz-L-Serine p-Nitrophenyl Ester


Solution-Phase Peptide Synthesis

Based on a strong class-level inference from foundational oxytocin synthesis methods, 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate can be used as an activated building block in stepwise solution-phase peptide synthesis, where coupling yields of 90–100% are anticipated per step [1]. This scenario is ideal for constructing custom peptides where benzyl-based orthogonal protection is required, and the p-nitrophenyl ester provides a balance of good reactivity and manageable hydrolysis rates [1].

Chromogenic Substrate for Enzyme Screening

Qualitative evidence from multiple vendors confirms the compound's utility as a chromogenic substrate for esterases and serine proteases . In this scenario, it can be used for preliminary enzyme screening or activity assays where the release of p-nitrophenol provides a convenient colorimetric readout at 400-410 nm. However, users must be aware that quantitative kinetic superiority over other Cbz-amino acid p-nitrophenyl esters has not been established .

Melting Point Verification for Quality Control

The distinct melting point of 113–115 °C provides a rapid, low-cost, and definitive identity verification step upon compound receipt [1]. This simple quality control procedure is directly supported by quantitative comparison data, clearly differentiating it from common analogs like Cbz-Gly-ONp (120–122 °C) and Cbz-Ala-ONp (78–80 °C), thereby preventing costly mix-ups in a laboratory or inventory setting [1].

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
Activated ester building block
Coupling efficiency benchmark (class-level yield reported)
Chromogenic substrate for enzyme screening
p-Nitrophenyl chromogenic release
Enzyme substrate specificity profiling (no quantitative data)
Melting point verification for quality control
Distinct melting point range
Identity confirmation against analog references
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